molecular formula C7H7N3O2 B13008634 5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

Cat. No.: B13008634
M. Wt: 165.15 g/mol
InChI Key: AEBLFHQYJSJHCU-UHFFFAOYSA-N
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Description

5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused pyrrole and triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with formamidine acetate and chloramine . The reaction is carried out in the presence of a base, such as sodium hydride, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and safety. The reaction is typically carried out in large reactors with precise control over temperature and pressure. The use of commodity chemicals like pyrrole and dimethylformamide (DMF) ensures cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazines .

Scientific Research Applications

5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it is known to target mitogen-activated protein kinase 14, which plays a crucial role in cellular signaling pathways . The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields .

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione

InChI

InChI=1S/C7H7N3O2/c1-4-2-3-10-5(4)6(11)8-7(12)9-10/h2-3H,1H3,(H2,8,9,11,12)

InChI Key

AEBLFHQYJSJHCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC(=O)NN2C=C1

Origin of Product

United States

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